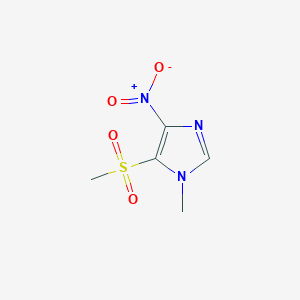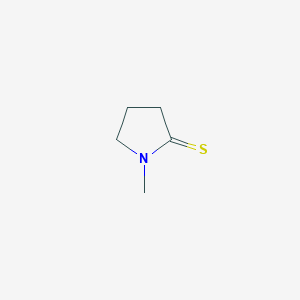
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DMAA, is a synthetic compound that has been used as a dietary supplement and performance-enhancing drug. DMAA has been the subject of much controversy due to its potential health risks and legal status.
Wirkmechanismus
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide acts as a sympathomimetic drug by stimulating the release of norepinephrine and dopamine in the central nervous system. It also acts as a vasoconstrictor by binding to alpha-adrenergic receptors in blood vessels.
Biochemische Und Physiologische Effekte
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been shown to increase heart rate, blood pressure, and metabolic rate. It also increases alertness and improves cognitive performance. However, alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been associated with adverse effects such as cardiovascular events, seizures, and death.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used as a tool to study the effects of sympathomimetic drugs on the central nervous system. However, its use in lab experiments is limited due to its potential health risks and legal status.
Zukünftige Richtungen
Future research on alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide should focus on its potential use as a model compound for the development of new drugs that target the adrenergic system. This could lead to the development of safer and more effective drugs for the treatment of cardiovascular and neurological disorders. Additionally, research should be conducted to better understand the adverse effects of alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide and to develop strategies for minimizing these risks.
Synthesemethoden
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide is synthesized by reacting 1-naphthaleneacetic acid with N,N-dimethylaminoethyl chloride to form 1-(3-(dimethylamino)propyl)naphthalene-2-carboxylic acid. This compound is then reacted with ethyl iodide and isopropylamine to form alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide.
Wissenschaftliche Forschungsanwendungen
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used in scientific research as a tool to study the effects of sympathomimetic drugs on the central nervous system. It has also been used as a model compound for the development of new drugs that target the adrenergic system.
Eigenschaften
CAS-Nummer |
14722-17-9 |
|---|---|
Produktname |
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide |
Molekularformel |
C22H32N2O |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
5-(dimethylamino)-N-ethyl-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C22H32N2O/c1-6-23-21(25)22(17(2)3,15-10-16-24(4)5)20-14-9-12-18-11-7-8-13-19(18)20/h7-9,11-14,17H,6,10,15-16H2,1-5H3,(H,23,25) |
InChI-Schlüssel |
LIWOFFQGWFHCFW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Kanonische SMILES |
CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonyme |
α-[3-(Dimethylamino)propyl]-N-ethyl-α-isopropyl-1-naphthaleneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















